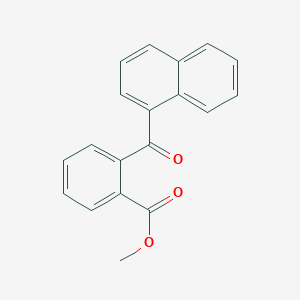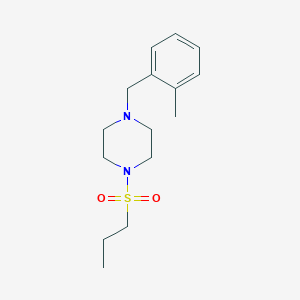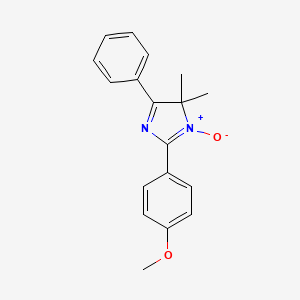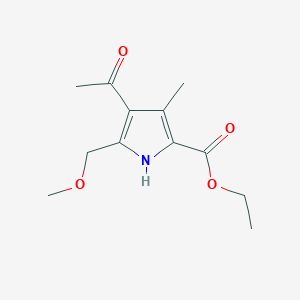![molecular formula C10H11BrO3S B5688673 4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)
4-[(4-bromophenyl)sulfonyl]-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromophenyl)sulfonyl]-2-butanone is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is commonly referred to as BPSB and is used in various fields such as pharmaceuticals, agrochemicals, and material science. BPSB has a unique chemical structure that makes it an essential component in the synthesis of various compounds. In
Mécanisme D'action
BPSB acts as a sulfonylating agent, which means that it adds a sulfonyl group to the target molecule. The mechanism of action involves the reaction between BPSB and the target molecule, which leads to the formation of a covalent bond between the sulfonyl group and the target molecule. This covalent bond alters the properties of the target molecule, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPSB depend on the target molecule and the type of covalent bond formed. BPSB is known to have antibacterial and antitumor properties due to the formation of covalent bonds with sulfonamide compounds. BPSB is also known to have chiral properties, which makes it an essential component in the synthesis of chiral compounds. Additionally, BPSB is used in material science, where it alters the properties of the target molecule, leading to the formation of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
BPSB has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction can be optimized by adjusting the reaction conditions. BPSB is also versatile and can be used in various fields of scientific research. However, BPSB has some limitations. It is toxic and requires the use of protective equipment during handling. Additionally, BPSB is not soluble in water, which limits its use in aqueous solutions.
Orientations Futures
There are several future directions for the research on BPSB. One direction is the synthesis of new chiral compounds using BPSB as a building block. Additionally, the antibacterial and antitumor properties of BPSB can be further explored to develop new drugs. BPSB can also be used in the synthesis of new materials with unique properties. Finally, the toxicity of BPSB can be further studied to determine its safe handling and disposal methods.
Conclusion:
In conclusion, 4-[(4-bromophenyl)sulfonyl]-2-butanone is a chemical compound with diverse applications in scientific research. It is used as a building block in the synthesis of various compounds, including sulfonamide compounds, chiral compounds, and materials. BPSB has several advantages for lab experiments, but it also has some limitations. The future directions for research on BPSB include the synthesis of new chiral compounds, the development of new drugs, and the synthesis of new materials. The study of BPSB has the potential to lead to significant advancements in various fields of scientific research.
Méthodes De Synthèse
The synthesis of BPSB involves the reaction between 4-bromobenzene sulfonyl chloride and 2-butanone in the presence of a base. The reaction occurs via nucleophilic substitution, and the product is obtained through purification and recrystallization. The yield of the reaction depends on the reaction conditions, such as temperature, solvent, and the concentration of the reactants.
Applications De Recherche Scientifique
BPSB has a wide range of applications in scientific research. It is used as a building block in the synthesis of various compounds. BPSB is used in the synthesis of sulfonamide compounds, which have antibacterial and antitumor properties. BPSB is also used in the synthesis of chiral compounds, which are used in pharmaceuticals and agrochemicals. Additionally, BPSB is used in material science, where it is used as a building block in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfonylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-8(12)6-7-15(13,14)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKLZZDOONWFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)sulfonylbutan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)

![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)